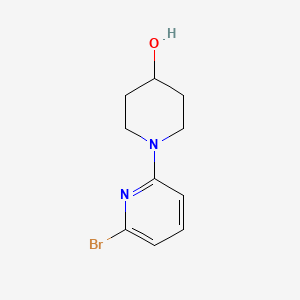

1-(6-Bromopyridin-2-yl)piperidin-4-ol

Description

BenchChem offers high-quality 1-(6-Bromopyridin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWYAJBKVIUXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671759 | |

| Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-64-4 | |

| Record name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

The following technical guide details the chemical properties, synthesis, and applications of 1-(6-Bromopyridin-2-yl)piperidin-4-ol.

Core Identity & Physicochemical Profile

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) is a bifunctional heterocyclic building block critical to modern drug discovery, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and kinase inhibitors.[1] Structurally, it features a central pyridine ring substituted at the 2-position with a 4-hydroxypiperidine moiety and at the 6-position with a bromine atom.[2]

This specific substitution pattern offers two distinct orthogonal handles for chemical elaboration:

-

The Aryl Bromide (C-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex scaffolds or E3 ligase ligands.

-

The Secondary Alcohol (C-OH): A versatile nucleophile for linker attachment via etherification, esterification, or oxidation to a ketone for reductive amination.

Physicochemical Properties

The molecule exhibits properties characteristic of a polar, lipophilic heterocycle. The electron-withdrawing bromine atom and the electron-donating piperidine nitrogen create a "push-pull" electronic system on the pyridine ring, modulating its basicity and reactivity.

| Property | Value / Description |

| CAS Number | 1017781-64-4 |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| pKa (Calc.) | ~3.5 (Pyridine N), ~14.8 (Hydroxyl) |

| LogP (Calc.) | 1.8 – 2.2 |

| H-Bond Donors | 1 (OH) |

| H-Bond Acceptors | 3 (Pyridine N, OH, Piperidine N) |

Synthetic Architecture

Methodology: Nucleophilic Aromatic Substitution (SNAr)

The primary route to 1-(6-Bromopyridin-2-yl)piperidin-4-ol involves the selective mono-amination of 2,6-dibromopyridine with piperidin-4-ol.

Causality & Selectivity:

-

Substrate Choice: 2,6-Dibromopyridine is used because the bromine at the 2-position activates the ring for nucleophilic attack, while the second bromine at the 6-position deactivates the ring slightly towards a second attack, allowing for mono-selectivity if stoichiometry is controlled.

-

Base Selection: An inorganic base like K₂CO₃ is preferred over strong organic bases to prevent competitive elimination or side reactions with the alcohol.

-

Solvent: Polar aprotic solvents (DMF, NMP, or DMSO) are essential to solvate the intermediate Meisenheimer complex and stabilize the transition state.

Experimental Protocol (Self-Validating)

-

Reagents:

-

2,6-Dibromopyridine (1.0 equiv)

-

Piperidin-4-ol (1.05 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (Dimethylformamide) [0.5 M concentration]

-

-

Procedure:

-

Charge a reaction vessel with 2,6-dibromopyridine and K₂CO₃ in DMF.

-

Add piperidin-4-ol portion-wise at room temperature to prevent exotherm-driven di-substitution.

-

Heat the mixture to 80–90°C for 4–6 hours. Validation Point: Monitor by TLC/LCMS for the disappearance of the dibromide and appearance of the mono-product (M+H = 257/259).

-

Quench: Cool to RT and pour into ice-water. The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Reactivity & Functionalization Landscape

The utility of this scaffold lies in its ability to undergo orthogonal transformations. The diagram below illustrates the divergent pathways available to researchers.

Figure 1: Divergent synthetic pathways for 1-(6-Bromopyridin-2-yl)piperidin-4-ol, highlighting the orthogonality of the Bromide and Hydroxyl handles.

Application Case Study: PROTAC Linker Synthesis

In the development of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical junction. The pyridine ring acts as an electronic modulator, while the piperidine provides a rigid, saturated spacer that improves solubility compared to all-aromatic linkers.

Workflow:

-

Cereblon Binding: The bromine is coupled to a Cereblon-binding motif (e.g., Lenalidomide analog) via a C-N or C-C bond.

-

Linker Extension: The hydroxyl group is alkylated with a PEG-chain or alkyl chain terminating in a functional group (e.g., azide, carboxylic acid) ready for attachment to the "Warhead" (protein of interest ligand).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption, which can interfere with anhydrous coupling reactions.

-

Disposal: As a halogenated pyridine derivative, it must be disposed of via high-temperature incineration suitable for halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45788490, 1-(6-Bromopyridin-2-yl)piperidin-4-ol. Retrieved from [Link]

- Schofield, K. (1967).Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on Pyridine reactivity and SNAr selectivity).

-

Wang, J., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[3] European Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Technical Monograph: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) is a critical bifunctional heterocyclic intermediate used extensively in medicinal chemistry. Characterized by a molecular weight of 257.13 g/mol , this compound serves as a "privileged scaffold" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Its utility stems from its orthogonal reactivity: the aryl bromide moiety enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol provides a vector for linker attachment or further functionalization.

This guide provides a rigorous analysis of its molecular weight properties, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-purity building blocks for lead optimization.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]

Understanding the molecular weight of 1-(6-Bromopyridin-2-yl)piperidin-4-ol requires more than a single integer. In high-resolution mass spectrometry (HRMS), the presence of bromine creates a distinct isotopic signature that is essential for identity confirmation.

Fundamental Constants

| Property | Value |

| IUPAC Name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol |

| CAS Number | 1017781-64-4 |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Average Molecular Weight | 257.13 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 256.0211 Da |

| Monoisotopic Mass (⁸¹Br) | 258.0191 Da |

| Polar Surface Area (PSA) | 45.15 Ų |

| cLogP | ~1.3 (Predicted) |

Isotopic Distribution Logic

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. Unlike carbon-based compounds which show a dominant M+ peak, this compound will exhibit a "doublet" parent ion pattern in Mass Spectrometry.

-

Peak A (M+H, ⁷⁹Br): ~257.03 m/z

-

Peak B (M+H+2, ⁸¹Br): ~259.03 m/z

Analyst Note: When integrating LC-MS data, ensure the intensity ratio of M and M+2 is approximately 1:1. Significant deviation suggests contamination with a non-brominated species or dehalogenation.

Figure 1: Mass Spectrometry Isotopic Logic. The 1:1 ratio of Bromine isotopes dictates the split signal in MS analysis.

Synthetic Architecture

The synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol is a classic Nucleophilic Aromatic Substitution (SₙAr). The reaction exploits the electron-deficient nature of the pyridine ring, activated by the electronegative bromine atoms.

Reaction Mechanism

The nucleophilic nitrogen of 4-hydroxypiperidine attacks the C2 position of 2,6-dibromopyridine. The intermediate Meisenheimer complex collapses, ejecting a bromide ion to restore aromaticity.

Key Selectivity Factor: Since the starting material is symmetric (2,6-dibromo), mono-substitution is controlled by stoichiometry. Using a large excess of the amine can lead to the bis-substituted byproduct (2,6-di(piperidin-1-yl)pyridine), which is difficult to separate.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol on 10g scale.

Reagents:

-

2,6-Dibromopyridine (1.0 eq)

-

4-Hydroxypiperidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq) or DIPEA (3.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP

Step-by-Step Workflow:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and K₂CO₃ (14.6 g, 105.5 mmol).

-

Solvate: Add anhydrous DMF (100 mL) and stir at room temperature for 10 minutes.

-

Addition: Add 4-hydroxypiperidine (4.7 g, 46.4 mmol) in a single portion.

-

Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: Look for the disappearance of the dibromide starting material.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

-

Isolation: Filter the white precipitate. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification: If the solid is off-white or contains bis-byproduct, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Figure 2: Synthetic Workflow for SNAr preparation of the target compound.

Analytical Validation (Quality Control)

To certify the material for use in downstream drug development, the following spectral features must be confirmed.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆ or CDCl₃.

-

Pyridine Ring (Aromatic Region):

-

One triplet at ~7.3–7.4 ppm (H4 of pyridine).

-

Two doublets at ~6.7 ppm and ~6.8 ppm (H3 and H5 of pyridine). The shielding effect of the amine nitrogen pushes these signals upfield compared to the starting dibromide.

-

-

Piperidine Ring (Aliphatic Region):

-

Multiplet at ~3.8–4.0 ppm (CH-OH).

-

Two sets of multiplets for the ring CH₂ groups: ~3.0–4.2 ppm (N-CH₂) and ~1.4–1.9 ppm (C-CH₂).

-

-

Hydroxyl Group:

-

Broad singlet (exchangeable) around 1.5–2.0 ppm (in CDCl₃) or a doublet at ~4.7 ppm (in DMSO-d₆).

-

HPLC Purity Criteria

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Requirement: >98% area integration. Major impurity to watch is the 2,6-bis(4-hydroxypiperidin-1-yl)pyridine.

Applications in Drug Discovery

This compound is not merely an endpoint; it is a versatile Linker-E3 Ligase Handle and Kinase Scaffold .

PROTAC Development

In the design of PROTACs, the 6-bromopyridine moiety serves as the attachment point for the E3 ligase ligand (e.g., Cereblon or VHL ligands), while the 4-hydroxyl group offers a vector to attach the linker chain that connects to the Target Protein Ligand.

-

Reaction A: Suzuki coupling at the Br position to attach an aryl group.

-

Reaction B: Etherification (Mitsunobu) or Esterification at the OH position to extend the linker.

Fragment-Based Drug Design (FBDD)

The compound represents a "fragment" with defined vectors. The pyridine nitrogen provides a hydrogen bond acceptor, while the hydroxyl is both a donor and acceptor.

-

Lasmiditan Analogs: The 2,6-disubstituted pyridine core is structurally homologous to the scaffold found in Lasmiditan (a 5-HT1F receptor agonist), making this intermediate valuable for synthesizing "me-too" or "me-better" analogs [1].

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The secondary alcohol is stable, but the aryl bromide can be light-sensitive over long durations.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem Compound Summary. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Related Structure).[1] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Executive Summary

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a high-value bifunctional intermediate commonly employed in the synthesis of pharmaceutical agents, including 5-HT1F receptor agonists (e.g., Lasmiditan) and various kinase inhibitors. Its structural utility lies in its duality: it possesses a reactive aryl bromide handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a polar hydroxyl moiety that modulates solubility or serves as a vector for further derivatization.

This guide details the primary synthesis pathway via Nucleophilic Aromatic Substitution (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached through a disconnection at the C–N bond between the electron-deficient pyridine ring and the secondary amine of the piperidine.

Strategic Disconnection

-

Electrophile: 2,6-Dibromopyridine.[2] The symmetry of this starting material simplifies the regiochemistry of the first addition.

-

Nucleophile: Piperidin-4-ol (4-Hydroxypiperidine).

-

Key Challenge: Preventing the second bromine from reacting (bis-substitution) and ensuring the amine reacts preferentially over the hydroxyl group.

Figure 1: Retrosynthetic disconnection showing the convergence of 2,6-dibromopyridine and 4-hydroxypiperidine.

Part 2: Primary Synthesis Pathway ( )

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The pyridine nitrogen is electron-withdrawing, activating the 2- and 6-positions toward nucleophilic attack.

-

Addition: The lone pair of the piperidine nitrogen attacks the C-2 position of the pyridine, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the expulsion of the bromide ion.

Chemoselectivity Rationale:

Under mild basic conditions (Carbonate bases), the secondary amine (

Experimental Protocol

Scale: 10 mmol basis.

Reagents & Materials

| Component | Role | Equiv. | Amount |

| 2,6-Dibromopyridine | Electrophile | 1.0 | 2.37 g |

| Piperidin-4-ol | Nucleophile | 1.1 | 1.11 g |

| Potassium Carbonate ( | Base (Acid Scavenger) | 2.5 | 3.45 g |

| DMF (N,N-Dimethylformamide) | Solvent | N/A | 25 mL |

Step-by-Step Methodology

-

Setup: Charge a 100 mL round-bottom flask with 2,6-dibromopyridine (2.37 g) and

(3.45 g). Add anhydrous DMF (20 mL) and stir to create a suspension. -

Addition: Dissolve piperidin-4-ol (1.11 g) in the remaining DMF (5 mL). Add this solution dropwise to the main reaction vessel at room temperature over 10 minutes.

-

Note: Slow addition helps maintain a favorable electrophile-to-nucleophile ratio, discouraging bis-substitution.

-

-

Reaction: Heat the mixture to 80°C . Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

-

Expected Time: 4–6 hours.

-

Endpoint: Disappearance of 2,6-dibromopyridine. Appearance of mono-substituted product (

).

-

-

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Workup:

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Yield: Expected 75–85% as an off-white solid.

-

Figure 2: Experimental workflow for the

Part 3: Process Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent dramatically impacts reaction rate and impurity profiles.

| Solvent | Dielectric Constant | Reaction Rate | Bis-Subst. Risk | Recommendation |

| DMF | 36.7 | High | Moderate | Primary Choice. Balances solubility and rate. |

| NMP | 32.2 | High | High | Use only if substrate solubility is poor in DMF. Harder to remove. |

| DMSO | 46.7 | Very High | High | Risk of thermal runaway; difficult workup. |

| Ethanol | 24.5 | Low | Low | "Green" option. Requires reflux; slower kinetics. |

Critical Control Points

-

Temperature Control (The "Goldilocks" Zone):

-

< 60°C: Reaction is sluggish; reagents may accumulate.

-

> 100°C: Significant formation of the bis-substituted byproduct [2,6-bis(4-hydroxypiperidin-1-yl)pyridine].

-

Optimal: 80°C provides sufficient energy to overcome the activation barrier of the first bromine displacement while remaining below the threshold for the second, less activated bromine.

-

-

Stoichiometry:

-

Avoid large excesses of piperidin-4-ol. Use 1.05–1.1 equivalents. If bis-substitution is observed, reduce to 1.0 equivalents or use a slight excess of the dibromopyridine (which can be recovered).

-

-

Base Selection:

-

Use inorganic carbonates (

,

-

Part 4: Safety & Handling

-

2,6-Dibromopyridine: Irritant. Avoid inhalation of dust.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

Reaction Hazards: The reaction is not highly exothermic, but standard thermal run-away precautions should be observed when scaling up (>100g).

References

-

BenchChem. (2025). 2,6-Dibromopyridine as a Versatile Precursor for Pharmaceutical Intermediates. Retrieved from

-

PubChem. (2025).[3] (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Lasmiditan Intermediate Data). Retrieved from

-

WuXi AppTec. (2021).[4] Dichotomy in Regioselectivity of SnAr Reactions with Halo-pyrimidines. Retrieved from

-

Vartanyan, R. S., et al. (1984).[5] Synthesis of piperidin-4-ones and derivatives. Arm.[6] Khim. Zh., 37, 724-725.[5] (Context on piperidine reactivity).

-

European Patent Office. (2018). Process for Preparing a Piperidin-4-one. EP 3666757 A1. Retrieved from

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]

Strategic Synthesis & Material Qualification: 1-(6-Bromopyridin-2-yl)piperidin-4-ol

[1]

Executive Summary

This technical guide details the strategic synthesis of 1-(6-bromopyridin-2-yl)piperidin-4-ol , a critical heteroaryl-piperidine scaffold used frequently as a linker in PROTACs and a core pharmacophore in kinase inhibitors.[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (

Retrosynthetic Logic & Starting Materials

The synthesis is disconnected at the C(pyridine)-N(piperidine) bond.[1] The choice of starting materials is governed by atom economy and the electronic requirements of the

Critical Material Attributes (CMA)

The quality of the starting materials directly influences the impurity profile. Water content is a critical parameter; excessive moisture in the presence of base leads to the hydrolysis of 2,6-dibromopyridine to 6-bromo-2-pyridone, a difficult-to-remove impurity.[1]

| Material | Role | CAS No. | Critical Specification | Rationale |

| 2,6-Dibromopyridine | Electrophile | 626-05-1 | Purity > 98.0%Water < 0.5% | Symmetric di-halide.[1] Low water prevents hydrolysis to pyridone. |

| Piperidin-4-ol | Nucleophile | 5382-16-1 | Purity > 97.0%2° Amine content > 99% | The 4-hydroxy group does not require protection due to the higher nucleophilicity of the amine.[1] |

| Potassium Carbonate | Base | 584-08-7 | Anhydrous, milled | Milled particle size increases surface area for heterogeneous deprotonation.[1] |

| NMP or DMSO | Solvent | 872-50-4 | Anhydrous | Polar aprotic solvents stabilize the Meisenheimer complex transition state.[1] |

Structural Pathway Visualization[1]

The following diagram illustrates the retrosynthetic disconnection and the forward reaction logic.

Figure 1: Reaction pathway showing the convergence of starting materials and the electronic gating that prevents over-reaction.

Reaction Mechanism & Selectivity Control

The "Self-Limiting" Phenomenon

The reaction proceeds via an addition-elimination mechanism (

-

Activation: The nitrogen of the pyridine ring and the two bromine atoms make the C2 and C6 positions highly electrophilic.

-

Mono-Substitution: The secondary amine of piperidin-4-ol attacks C2.[1]

-

Deactivation (The Key Insight): Once the first piperidine moiety is attached, the lone pair on the piperidine nitrogen donates electron density into the pyridine ring via resonance. This renders the remaining C6-bromo position significantly less electrophilic than the starting material.[1] Consequently, the rate constant for the second substitution (

) is orders of magnitude lower than the first (

Chemoselectivity (N- vs. O-arylation)

Piperidin-4-ol contains both a secondary amine and a secondary alcohol.[1] Under the mild basic conditions employed (

Experimental Protocol

Scale: 100 mmol input (Standard Laboratory Scale) Expected Yield: 85-92% Purity Target: >98% (HPLC)

Step-by-Step Methodology

-

Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser under a nitrogen atmosphere.

-

Charging:

-

Charge 2,6-Dibromopyridine (23.7 g, 100 mmol).

-

Charge Potassium Carbonate (anhydrous, 27.6 g, 200 mmol).

-

Add DMSO (dimethyl sulfoxide) (120 mL).[1] Note: NMP is an alternative, but DMSO is easier to remove via aqueous workup.

-

-

Nucleophile Addition:

-

Add Piperidin-4-ol (10.6 g, 105 mmol).[1] Note: A slight excess (1.05 eq) ensures complete consumption of the dibromide, as the unreacted dibromide is harder to separate from the product than the polar piperidine.

-

-

Reaction:

-

Quench & Workup (Precipitation Method):

-

Cool the reaction mass to 20-25°C.

-

Slowly pour the reaction mixture into Ice Water (600 mL) with vigorous stirring. The product is hydrophobic compared to the solvent/reagents and will precipitate as an off-white solid.[1]

-

Stir the slurry for 30 minutes to dissolve residual inorganic salts (

, excess

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (

) to remove residual DMSO and piperidine.[1] -

Dry in a vacuum oven at 45°C for 12 hours.

-

Purification (If required)

If the crude purity is <95%, recrystallization from Ethanol/Water (1:1) is effective.[1] Dissolve in hot ethanol, then slowly add water until turbidity persists, and cool.

Impurity Fate Mapping

Understanding the fate of impurities is essential for regulatory compliance and process robustness.

Figure 2: Fate of impurities during the workup process. Note that the bis-substituted impurity (A) is lipophilic and tracks with the product, emphasizing the need for kinetic control during the reaction.

Analytical Characterization

To validate the identity of the synthesized material (CAS 1017781-64-4), compare against these standard spectral data points.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for mechanism and electronic effects on pyridine rings).

-

PubChem. (n.d.).[2] Compound Summary for CID 5323565: 1-(6-Bromopyridin-2-yl)piperidin-4-ol.[1] National Library of Medicine. Retrieved from [Link][1]

-

Vardanyan, R., & Hruby, V. J. (2014).[3] Fentanyl-Related Compounds and Derivatives: Current Status and Future Prospects for Pharmaceutical Applications. Future Medicinal Chemistry. (Provides context on piperidine synthesis methodologies). Retrieved from [Link]

-

World Intellectual Property Organization. (2008). Patent WO2008107478: Heteroaryl-piperidine derivatives.[1] (Specific examples of 2,6-dibromopyridine substitution). Retrieved from [Link][1]

Spectroscopic Profile of 1-(6-Bromopyridin-2-yl)piperidin-4-ol: A Technical Guide

Introduction

1-(6-Bromopyridin-2-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural integrity and purity are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a valuable resource for researchers, scientists, and professionals in drug development for its unambiguous identification and characterization. The molecular formula for this compound is C₁₀H₁₃BrN₂O, and it has a molecular weight of 257.1 g/mol .[1][2]

This document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. In the absence of publicly available experimental spectra for this specific molecule, the data presented herein are predicted based on established principles of spectroscopy and by drawing analogies to structurally related compounds. The methodologies for acquiring such data are also detailed, providing a framework for experimental validation.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the chemical structure of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with the adopted numbering convention.

Caption: Molecular structure of 1-(6-Bromopyridin-2-yl)piperidin-4-ol with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the protons on the pyridine and piperidine rings.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.5 | t | 1H | H-4' | The triplet arises from coupling to the two adjacent protons (H-3' and H-5'). Its downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. |

| ~6.8 | d | 1H | H-5' | This proton is a doublet due to coupling with H-4'. It is shifted upfield relative to H-3' due to being further from the electron-withdrawing nitrogen at position 1'. |

| ~6.6 | d | 1H | H-3' | A doublet resulting from coupling to H-4'. Its position is influenced by the adjacent nitrogen atom of the pyridine ring. |

| ~4.1 | m | 2H | H-2'', H-6'' (axial) | These protons are on the carbons adjacent to the nitrogen of the piperidine ring and are thus deshielded. The multiplicity is complex due to both geminal and vicinal coupling. |

| ~3.7 | m | 1H | H-4'' (equatorial) | The proton on the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |

| ~2.9 | t | 2H | H-2'', H-6'' (equatorial) | These protons are also on the carbons adjacent to the piperidine nitrogen and are expected to be a triplet due to coupling with the axial protons. |

| ~1.8 | m | 2H | H-3'', H-5'' (axial) | These axial protons on the piperidine ring are expected to be multiplets. |

| ~1.4 | m | 2H | H-3'', H-5'' (equatorial) | These equatorial protons on the piperidine ring will appear as multiplets. |

| ~4.5 | d | 1H | -OH | The hydroxyl proton signal is expected to be a doublet, which can exchange with D₂O. Its chemical shift can be variable. |

Experimental Protocol for ¹H NMR

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(6-Bromopyridin-2-yl)piperidin-4-ol in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~158 | C-2' | This carbon is attached to two nitrogen atoms and is significantly deshielded. |

| ~142 | C-6' | The carbon atom bonded to bromine is expected to be downfield, though the effect of bromine can be complex. |

| ~139 | C-4' | This aromatic carbon is deshielded due to the overall aromatic system. |

| ~115 | C-5' | This carbon is expected to be in the typical aromatic region. |

| ~108 | C-3' | Shielded relative to other pyridine carbons due to its position relative to the nitrogen and bromine. |

| ~65 | C-4'' | The carbon atom bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom. |

| ~45 | C-2'', C-6'' | These carbons are adjacent to the piperidine nitrogen and are deshielded. |

| ~33 | C-3'', C-5'' | These are the remaining piperidine ring carbons. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: The spectrum should be acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-180 ppm) is required compared to ¹H NMR.

-

A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the presence of bromine, there will be two peaks of approximately equal intensity at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of the hydroxyl group (-OH) leading to a fragment at m/z 239/241.

-

Cleavage of the piperidine ring can lead to various smaller fragments.

-

Loss of the entire piperidinol moiety.

-

Experimental Protocol for Mass Spectrometry

Caption: A simplified workflow for acquiring a mass spectrum using ESI-MS.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of molecule.

-

Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | C=C and C=N | Aromatic ring stretching |

| 1250-1000 | C-N and C-O | Stretching |

| Below 1000 | C-Br | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[3]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[4]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Conclusion

The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational reference for the characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol. While these predictions are based on sound scientific principles, experimental verification is crucial for definitive structural confirmation. The methodologies outlined here represent standard and robust approaches for obtaining high-quality spectroscopic data for this and similar heterocyclic compounds, thereby supporting the advancement of research and development in the pharmaceutical sciences.

References

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]

Sources

Technical Guide: NMR Structural Validation of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

Executive Summary

Compound: 1-(6-Bromopyridin-2-yl)piperidin-4-ol CAS: 1017781-64-4 (Representative) Molecular Formula: C₁₀H₁₃BrN₂O Context: This molecule serves as a critical bifunctional scaffold in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. The 6-bromo position provides an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the 4-hydroxyl group offers a nucleophilic site for linker attachment.

Scope: This guide details the structural validation of this intermediate using 1H and 13C NMR. Unlike standard spectral lists, this document focuses on the causality of chemical shifts and the logic required to distinguish regioisomers (e.g., 2,6-substitution vs. 2,4-substitution).

Part 1: Sample Preparation & Experimental Setup

Solvent Selection: The Critical First Step

For this specific scaffold, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the superior solvent over CDCl₃.

-

Rationale 1 (Hydroxyl Visibility): In CDCl₃, the hydroxyl proton (–OH) often undergoes rapid chemical exchange, appearing as a broad, uninformative singlet or disappearing entirely. In DMSO-d₆, hydrogen bonding stabilizes the proton, typically revealing a sharp doublet (coupled to the H4 methine), which confirms the oxidation state of the alcohol.

-

Rationale 2 (Conformational Locking): The high viscosity and polarity of DMSO often sharpen the signals of the piperidine ring protons by slowing the ring-flip dynamics, allowing for clearer differentiation between equatorial and axial protons.

Protocol:

-

Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆.

-

Ensure the solution is homogenous; filtration through a cotton plug is recommended if any turbidity persists (inorganic salts from synthesis often linger).

-

Temperature: Run at 298 K (25°C) . If broadening occurs in the piperidine region due to restricted rotation around the Pyridine-Nitrogen bond, elevate to 323 K (50°C) to coalesce rotamers.

Part 2: 1H NMR Analysis & Assignment Logic

A. The Aromatic Region (Pyridine Ring)

The pyridine ring presents an AMX or ABX spin system (depending on the field strength), characterized by three non-equivalent protons.

-

H4 (Triplet/dd, ~7.3 – 7.5 ppm): This proton is meta to both the bromine and the piperidine nitrogen. It couples to both H3 and H5 (³J ≈ 7–8 Hz), resulting in a triplet-like appearance.

-

H5 (Doublet, ~6.8 – 7.0 ppm): Located ortho to the Bromine atom. Bromine is inductively withdrawing (-I) but mesomerically donating (+M). However, the resonance effect of the piperidine nitrogen at the C2 position dominates the ring electronics.

-

H3 (Doublet, ~6.6 – 6.8 ppm): Located ortho to the Piperidine Nitrogen. The strong mesomeric donation (+M) of the piperidine nitrogen increases electron density at C3 and C5. H3 is typically the most shielded aromatic proton due to its proximity to the donor nitrogen.

B. The Aliphatic Region (Piperidine Ring)

The piperidine ring adopts a chair conformation. The nitrogen attachment to the aromatic ring induces a significant deshielding effect on the alpha-protons (H2/H6).

-

H2/H6 (Multiplet, ~3.8 – 4.2 ppm): These protons are deshielded by the adjacent nitrogen and the anisotropy of the pyridine ring. They may appear as two distinct sets of signals (equatorial vs. axial) if the ring is rigid, or a broad multiplet if flipping is rapid.

-

H4 (Multiplet/Septet, ~3.6 – 3.8 ppm): The methine proton attached to the hydroxyl group. Its multiplicity is determined by coupling to H3/H5 (axial and equatorial) and the OH proton.

-

H3/H5 (Multiplet, ~1.3 – 1.8 ppm): These are the most shielded protons, appearing as complex multiplets due to geminal and vicinal coupling.

-

–OH (Doublet, ~4.7 ppm in DMSO): Coupled to H4 (³J ≈ 4–5 Hz).

C. Summary of Expected Shifts (DMSO-d₆)

| Position | Type | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| Pyridine-H4 | Ar-H | 7.35 – 7.45 | Triplet (t) | J ≈ 8.0 | Meta to substituents; couples to H3/H5. |

| Pyridine-H5 | Ar-H | 6.80 – 6.95 | Doublet (d) | J ≈ 7.5 | Ortho to Br; less shielded than H3. |

| Pyridine-H3 | Ar-H | 6.60 – 6.75 | Doublet (d) | J ≈ 8.0 | Ortho to N-piperidine; strongly shielded (+M). |

| OH | Hydroxyl | 4.60 – 4.80 | Doublet (d) | J ≈ 4.5 | Visible in DMSO; couples to Pip-H4. |

| Pip-H2/H6 | Aliphatic | 3.90 – 4.10 | Multiplet (m) | - | Deshielded by N-aryl bond. |

| Pip-H4 | Methine | 3.60 – 3.75 | Multiplet (m) | - | Carbinol proton (CH-OH). |

| Pip-H3/H5 | Aliphatic | 1.30 – 1.80 | Multiplet (m) | - | Shielded methylene envelope. |

Part 3: Structural Validation Workflow (Visualization)

The following diagrams illustrate the logical flow for confirming the structure and the specific NMR correlations required to rule out isomers (e.g., the 4-bromo-2-piperidinyl isomer).

Diagram 1: The Analytical Workflow

Caption: Step-by-step decision matrix for validating the scaffold. Note the critical checkpoint for the aromatic splitting pattern.

Diagram 2: Key HMBC & NOESY Correlations

This diagram visualizes how to prove the piperidine is attached at C2 and the bromine at C6.

Caption: Structural connectivity map. The HMBC correlation from Piperidine H2 to Pyridine C2 is the definitive proof of the N-C linkage.

Part 4: 13C NMR & Advanced Verification

13C NMR Expectations[1][2]

-

C2 (Pyridine, ~158 ppm): Deshielded quaternary carbon attached to the nitrogen.

-

C6 (Pyridine, ~139-142 ppm): Quaternary carbon attached to Bromine.

-

C4 (Pyridine, ~138 ppm): Methine carbon.

-

C3/C5 (Pyridine, ~105-115 ppm): Shielded methine carbons. C3 is typically more shielded than C5 due to the ortho-amino effect.

-

Piperidine Carbons:

-

C-OH (~65 ppm).

-

C-N (~43-45 ppm).

-

C-CH2 (~33-35 ppm).[1]

-

Troubleshooting Common Issues

-

Water Peak Interference: In DMSO-d₆, water appears at ~3.33 ppm. This often overlaps with the Piperidine H4 or H2/H6 signals.

-

Solution: Use dry DMSO ampoules or add molecular sieves. Alternatively, run a Water Suppression pulse sequence (e.g., zgesgp on Bruker systems).

-

-

Broadening (Rotamers): The N–Pyridine bond has partial double-bond character. If signals are broad, the molecule is likely in intermediate exchange.

-

Solution: Run the experiment at 323 K . Sharpening of the signals confirms the dynamic process.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent effects on pyridine rings).

-

Reich, H. J. (2024).[2] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison/ACS Division of Organic Chemistry. (Authoritative database for heterocyclic chemical shifts).[3]

-

AIST (National Institute of Advanced Industrial Science and Technology). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for 2-bromopyridine and piperidin-4-ol fragment shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for experimental protocols regarding DMSO usage and OH coupling).

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol

The following technical guide is structured to serve as a definitive reference for the mass spectrometric characterization of 1-(6-Bromopyridin-2-yl)piperidin-4-ol , a critical building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional small molecules.

Executive Summary & Chemical Context

In the high-stakes field of targeted protein degradation, the purity and structural integrity of building blocks are non-negotiable. 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) serves as a linchpin intermediate. The 6-bromopyridine moiety acts as an electrophilic handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, while the 4-hydroxyl group on the piperidine ring provides a vector for linker attachment.

This guide details the mass spectrometry (MS) protocols required to validate this compound, focusing on its unique isotopic signature and fragmentation pathways.[1] We move beyond basic identification to "forensic" structural confirmation using ESI-MS/MS.[2]

Physicochemical Profile

| Property | Data |

| Formula | C₁₀H₁₃BrN₂O |

| Exact Mass | 256.0211 (⁷⁹Br) / 258.0191 (⁸¹Br) |

| Molecular Weight | 257.13 g/mol |

| pKa (Calc.) | Piperidine N: ~5.5–6.0 (suppressed by pyridine); Pyridine N: < 3.0 |

| LogP | ~1.8 (Moderate Lipophilicity) |

Theoretical MS Prediction & Isotope Forensics

Before injecting a sample, the analyst must understand the spectral landscape. The defining feature of this molecule is the Bromine Isotope Pattern .

The "Twin Tower" Signature

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Unlike chlorine (3:1 ratio), bromine presents a distinct 1:1 doublet separated by 2 Da.

-

Target Ion [M+H]⁺ (⁷⁹Br): m/z 257.0

-

Target Ion [M+H]⁺ (⁸¹Br): m/z 259.0

Critical Check: Any deviation from a near-perfect 1:1 intensity ratio between m/z 257 and 259 indicates interference, such as co-eluting impurities or incorrect peak assignment.

Experimental Methodology: LC-MS/MS Protocol

This protocol is designed for high-sensitivity detection using a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation

-

Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

-

Concentration: 1 µg/mL (for full scan); 100 ng/mL (for MRM optimization).

-

Rationale: The addition of formic acid is crucial. The pyridine ring is electron-deficient due to the bromine, and the piperidine nitrogen's basicity is modulated by the aromatic ring. Acidic pH ensures efficient protonation of the piperidine nitrogen, the primary charge carrier.

Chromatographic Conditions (Reverse Phase)

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 0.5 | 5 | Load |

| 3.5 | 95 | Elution |

| 4.5 | 95 | Wash |

| 4.6 | 5 | Re-equilibration |

Source Parameters (ESI Positive)

-

Capillary Voltage: 3.5 kV (Standard for small molecules).

-

Desolvation Temp: 350°C (High temp needed for polar heterocycles).

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile -OH group).

Data Analysis: Fragmentation Mechanics

Understanding the fragmentation (MS/MS) is essential for distinguishing this isomer from potential regioisomers (e.g., 3-hydroxypiperidine variants).

Primary Fragmentation Pathway

-

Precursor Selection: m/z 257.0 (⁷⁹Br isotope selected for clarity).

-

Neutral Loss of Water (Δ18 Da): The most facile channel. The 4-hydroxyl group eliminates water, likely forming a double bond in the piperidine ring (tetrahydropyridine species).

-

Fragment:m/z 239.0

-

-

Piperidine Ring Cleavage: Following water loss, the tetrahydropyridine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or ethylene loss.

-

C-N Bond Cleavage: High collision energy (CE > 35 eV) breaks the bond between the piperidine and pyridine rings.

-

Fragment:m/z 156/158 (Bromopyridyl cation) – Diagnostic for the aromatic head.

-

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow of ion dissociation.

Figure 1: ESI-MS/MS fragmentation pathway for 1-(6-Bromopyridin-2-yl)piperidin-4-ol, highlighting the critical water loss and diagnostic pyridyl ion formation.

Troubleshooting & Self-Validation

In a drug discovery setting, "trust but verify" is the rule. Use this flowchart to troubleshoot common spectral anomalies.

Figure 2: Decision tree for validating mass spectral data quality and troubleshooting isotope ratio deviations.

Common Pitfalls

-

In-Source Fragmentation: If the m/z 239 peak is dominant in the MS1 (full scan) spectrum, your cone voltage is too high. The hydroxyl group is labile. Lower the voltage to preserve the molecular ion.

-

Dimerization: At high concentrations, you may see [2M+H]⁺ at m/z 513/515/517. Dilute the sample to 100 ng/mL to confirm monomeric mass.

References

-

PubChem. (2025).[3] Compound Summary: 1-(6-Bromopyridin-2-yl)piperidin-4-ol (CID 45788490).[4] National Library of Medicine. [Link]

- Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-substituted derivatives of saturated heterocycles. Journal of Mass Spectrometry.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Petreska Stanoeva, J., et al. (2022).[5][6] Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. [Link] (Reference for hydroxyl-piperidine water loss mechanisms).

Sources

- 1. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. mjcce.org.mk [mjcce.org.mk]

- 6. calpaclab.com [calpaclab.com]

The Emergent Therapeutic Potential of Bromopyridinyl Piperidinols: A Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidinol scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of a bromopyridinyl moiety onto this scaffold presents a compelling opportunity for the development of novel therapeutics with potentially enhanced potency, selectivity, and drug-like properties. This technical guide provides an in-depth exploration of the biological activities associated with bromopyridinyl piperidinols, with a primary focus on their emerging role as potent kinase inhibitors for oncology applications. We will delve into the rationale behind their design, synthetic strategies, key biological evaluation methodologies, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Rationale for Bromopyridinyl Piperidinol Scaffolds

The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. When functionalized to form a piperidinol, the addition of a hydroxyl group provides a crucial hydrogen bond donor/acceptor, enhancing interactions with biological targets.

The introduction of a bromopyridinyl group is a strategic design element with multifaceted implications:

-

Vector for Chemical Diversification: The bromine atom on the pyridine ring serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic introduction of a diverse array of chemical substituents, enabling the rapid exploration of structure-activity relationships (SAR) and the fine-tuning of target engagement.

-

Modulation of Electronic Properties: The electronegativity of the bromine atom and the nitrogen within the pyridine ring can influence the electron distribution of the entire molecule. This can impact the pKa of nearby functional groups and modulate the strength of interactions with amino acid residues in the target protein's binding pocket.

-

Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the active site of a protein. This can contribute to enhanced binding affinity and selectivity.

A key intermediate in the synthesis of this class of compounds is 2-[(3-Bromopyridin-2-yl)oxy]ethanol, which provides a foundational scaffold for building a library of potential kinase inhibitors. The bromine at the 3-position is ideal for introducing diversity, while the ethanol group can engage in critical hydrogen bonding within the kinase active site.[1]

Key Biological Activity: Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The bromopyridinyl piperidinol scaffold has shown considerable promise in the development of potent and selective kinase inhibitors.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of oncology research.

Bromopyridinyl piperidinol derivatives can be designed to bind to the ATP-binding pocket of kinases within this pathway, such as PI3K or Akt, thereby blocking their catalytic activity. This leads to the downstream inhibition of pro-survival signals and the induction of apoptosis in cancer cells.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[4][5][6][7][8] This pathway is implicated in the regulation of apoptosis, inflammation, and cell differentiation. In some cancer contexts, the p38 MAPK pathway can promote tumor progression and metastasis.

The development of bromopyridinyl piperidinol-based inhibitors of p38 MAPK could offer a therapeutic strategy to counteract these pro-tumorigenic effects.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of novel bromopyridinyl piperidinol compounds requires a suite of robust and reproducible in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay is designed to directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase in a cell-free system.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the bromopyridinyl piperidinol test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the purified recombinant kinase of interest in kinase assay buffer.

-

Prepare a solution of a specific peptide or protein substrate for the kinase.

-

Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radiometric detection.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

-

Incubate for a defined period to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

-

Reaction Quenching and Detection:

-

After a specific incubation time, stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For non-radiometric assays, various detection methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence can be used.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[3][9]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the bromopyridinyl piperidinol compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to untreated control cells.

-

Determine the GI₅₀ (the concentration that causes 50% growth inhibition) or IC₅₀ (the concentration that causes 50% inhibition of viability) from the dose-response curve.

-

Western Blot Analysis of Signaling Pathway Modulation

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in cell lysates.[2][5][10][11] This is crucial for confirming that a bromopyridinyl piperidinol compound is hitting its intended target and modulating the desired signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with the bromopyridinyl piperidinol compound for a specified time.

-

Lyse the cells to release their protein content.

-

Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Protein Transfer:

-

Separate the protein lysates by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated Akt or total Akt).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection and Imaging:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative expression levels of the target protein in treated versus untreated cells.

-

Structure-Activity Relationship (SAR) Insights

The systematic exploration of the chemical space around the bromopyridinyl piperidinol scaffold is essential for optimizing biological activity and drug-like properties.

Table 1: Hypothetical Structure-Activity Relationship Data for a Series of Bromopyridinyl Piperidinol Kinase Inhibitors

| Compound ID | R¹ (at Pyridine-Br) | R² (at Piperidinol-N) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Cell Line Z GI₅₀ (µM) |

| BPP-001 | -H | -CH₃ | 500 | >10000 | 15.2 |

| BPP-002 | 4-Fluorophenyl | -CH₃ | 50 | 2500 | 1.8 |

| BPP-003 | 3-Methoxyphenyl | -CH₃ | 75 | 5000 | 3.5 |

| BPP-004 | 4-Fluorophenyl | -Ethyl | 45 | 2200 | 1.5 |

| BPP-005 | 4-Fluorophenyl | -Cyclopropyl | 30 | 1800 | 0.9 |

This table represents hypothetical data for illustrative purposes.

Analysis of SAR:

-

Substitution at the Bromine Position (R¹): The data suggests that substitution at the bromine position with an aryl group, particularly a 4-fluorophenyl group (BPP-002), significantly enhances potency against Kinase X compared to the unsubstituted analog (BPP-001). This highlights the importance of exploring this vector for improving target engagement.

-

Substitution at the Piperidinol Nitrogen (R²): Modification of the substituent on the piperidinol nitrogen also impacts activity. Replacing the methyl group (BPP-002) with an ethyl (BPP-004) or cyclopropyl (BPP-005) group leads to a modest increase in potency. The cyclopropyl group appears to be the most favorable in this series.

-

Selectivity: The compounds generally show good selectivity for Kinase X over Kinase Y, a desirable trait for a targeted therapy.

-

Cellular Potency: The cellular antiproliferative activity (GI₅₀) correlates well with the in vitro kinase inhibition data, with the most potent kinase inhibitors also showing the strongest growth inhibition in the cancer cell line.

Visualizing the Mechanism: Signaling Pathway Diagrams

Understanding the signaling pathways modulated by bromopyridinyl piperidinols is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Caption: p38 MAPK Signaling Pathway Inhibition.

Conclusion and Future Directions

The bromopyridinyl piperidinol scaffold represents a promising platform for the discovery of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The inherent synthetic tractability of this scaffold, coupled with the potential for enhanced target engagement through the strategic placement of the bromopyridinyl moiety, provides a fertile ground for further drug discovery efforts.

Future research in this area should focus on:

-

Expansion of the Chemical Space: A systematic exploration of diverse substituents at the bromine position and other points of modification on the piperidinol ring is warranted to build comprehensive SAR models.

-

Broad Kinase Profiling: Screening of optimized compounds against a broad panel of kinases will be crucial for determining selectivity and identifying potential off-target effects.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: While oncology is a primary focus, the potential of bromopyridinyl piperidinols in other therapeutic areas, such as neurodegenerative and inflammatory diseases, should also be investigated.

By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exciting class of molecules.

References

-

Creative Biolabs. Western Blot Protocol. [Link]

-

Creative Diagnostics. P38 Signaling Pathway. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

StatPearls - NCBI. Western Blot: Principles, Procedures, and Clinical Applications. [Link]

-

Addgene. Western Blot. [Link]

-

ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

-

SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

-

ResearchGate. Schematic drawing of the PI3K/Akt signaling pathway. [Link]

-

Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]

-

Creative Diagnostics. P38 Signaling Pathway. [Link]

-

PubMed. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. [Link]

-

Assay Genie. p38 MAPK Signaling Review. [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

-

ResearchGate. Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n). [Link]

-

National Institutes of Health. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

-

ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Innoget. Piperidine derivatives for the control of Parkinson's and Alzheimer's. [Link]

-

National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

-

PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. [Link]

-

ResearchGate. Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]

-

MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

-

Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. addgene.org [addgene.org]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. assaygenie.com [assaygenie.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry

Executive Summary: The Bifunctional "Lynchpin"

1-(6-Bromopyridin-2-yl)piperidin-4-ol (CAS: 1017781-64-4) represents a high-value synthetic building block in modern drug discovery. Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic handle (secondary alcohol) for linker attachment or derivatization.

This dual functionality makes it an ideal "lynchpin" scaffold, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors , where it serves to bridge an E3 ligase ligand (e.g., Cereblon or VHL binders) with a target protein warhead.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 1-(6-Bromopyridin-2-yl)piperidin-4-ol |

| CAS Number | 1017781-64-4 |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Molecular Weight | 257.13 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc) | ~13.5 (OH), ~3.0 (Pyridine N) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthesis of the Building Block

The synthesis of the core scaffold relies on a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the symmetry of 2,6-dibromopyridine to introduce the piperidine moiety. While 2,6-dibromopyridine is bifunctional, the introduction of the electron-donating amine at the first position significantly deactivates the pyridine ring, preventing the formation of the disubstituted byproduct under controlled conditions.

Reaction Scheme

Figure 1: Selective SNAr synthesis of the target scaffold. The electron-donating effect of the first piperidine addition deactivates the ring toward a second substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-(6-Bromopyridin-2-yl)piperidin-4-ol on a 10g scale.

-

Reagent Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (10.0 g, 42.2 mmol, 1.0 equiv).

-

Add 4-hydroxypiperidine (4.7 g, 46.4 mmol, 1.1 equiv).

-

Add N,N-Diisopropylethylamine (DIPEA) (11.0 mL, 63.3 mmol, 1.5 equiv).

-

Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN) (100 mL). Note: NMP allows for higher temperatures if the reaction is sluggish, but MeCN is easier to remove.

-

-

Reaction:

-

Heat the mixture to 100°C (if using NMP) or Reflux (~82°C) (if using MeCN) under a nitrogen atmosphere.

-

Monitor by LC-MS or TLC (Hexane/EtOAc 1:1). The starting dibromide (Rf ~0.8) should disappear, and the product (Rf ~0.3) should appear.[1]

-

Critical Checkpoint: If disubstitution (bis-piperidine) is observed (Rf ~0.1), lower the temperature and ensure stoichiometry is strict.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (300 mL) and wash with Water (3 x 100 mL) to remove NMP/DIPEA salts.

-

Wash the organic layer with Brine (100 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent Gradient: 0% → 50% EtOAc in Hexanes.

-

Yield: Expect 8.5 – 9.5 g (78-88%) of a white to off-white solid.

-

Synthetic Utility & Divergent Applications

This scaffold is a "switchboard" for molecular diversity. The Bromine (Br) and Hydroxyl (OH) groups allow for orthogonal functionalization pathways, enabling the construction of complex bioactive molecules like PROTACs.

Functionalization Logic

Figure 2: Divergent synthetic pathways. Path A modifies the pharmacophore core; Path B attaches linkers for PROTACs or solubility tags.

Key Reaction Classes

A. Suzuki-Miyaura Coupling (The "Warhead" Connection)

The 2-bromopyridine moiety is highly activated for Pd-catalyzed cross-coupling.

-

Application: Attaching aryl groups to build the core pharmacophore of kinase inhibitors.

-

Standard Conditions: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

-

Insight: Pyridine boronic acids can be unstable (protodeboronation). It is often better to use the bromopyridine scaffold (this compound) as the electrophile and a stable aryl boronic ester as the nucleophile [1].

B. Linker Attachment for PROTACs

The 4-hydroxyl group is the vector for attaching the "linker" chain that connects to an E3 ligase ligand (e.g., Thalidomide/Pomalidomide derivatives).

-

Strategy 1 (Ether Linkage): Alkylation with an alkyl halide linker (e.g., Br-PEG-N3) using NaH in DMF.

-

Strategy 2 (Carbamate Linkage): Reaction with an isocyanate or activation with CDI followed by an amine linker.

-

Strategy 3 (Inversion): Mitsunobu reaction to invert stereochemistry (if relevant) or install specific ether linkages under mild conditions [2].

Case Study: Designing a PROTAC Linker

Scenario: You are designing a degrader for a target protein (e.g., BRD4).[2] You have a warhead that binds BRD4 and you want to connect it to a Cereblon (CRBN) ligand.

-

Role of Scaffold: The pyridine ring acts as the attachment point for the CRBN ligand (via Suzuki coupling to a phthalimide derivative), while the piperidine-OH serves as the exit vector for the linker to the BRD4 warhead.

Workflow:

-

Step 1 (Path B): React 1-(6-Bromopyridin-2-yl)piperidin-4-ol with a PEG-tosylate linker via NaH alkylation to install the linker chain.

-

Step 2 (Path A): Perform a Suzuki coupling between the bromopyridine (now with linker) and a (4-carbamoylphenyl)boronic acid derivative of Thalidomide.

-

Result: A convergent synthesis of a PROTAC where the central pyridine ring provides rigidity and solubility [3].

Safety & Handling

-

Toxicity: Pyridine derivatives can be toxic if swallowed or inhaled. 2,6-dibromopyridine is a skin irritant.

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store the solid in a cool, dry place. While relatively stable, the free hydroxyl group can be prone to oxidation over long periods if exposed to air/light.

References

-

Suzuki-Miyaura Coupling of Halopyridines: Chemical Reviews, 1995, 95(7), 2457-2483. Link

-

Mitsunobu Reaction in Medicinal Chemistry: Chemical Reviews, 2009, 109(6), 2551-2651. Link

-

PROTAC Linker Design Strategies: Journal of Medicinal Chemistry, 2020, 63(16), 8754-8797. Link

-

Synthesis of 1-(5-bromo-2-pyrimidinyl)-4-piperidinol (Analogous Protocol): ChemicalBook Synthesis Data. Link

Sources

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)piperidin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract